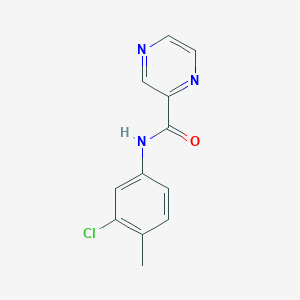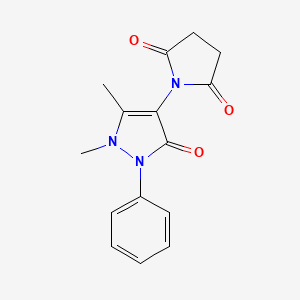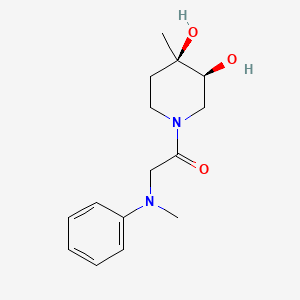
N-(3-chloro-4-methylphenyl)-2-pyrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazinecarboxamide derivatives, including compounds structurally related to "N-(3-chloro-4-methylphenyl)-2-pyrazinecarboxamide," involves various synthetic pathways. These pathways often utilize reactions such as Suzuki cross-coupling, reactions with amines, and other methods to introduce specific functional groups and achieve the desired molecular architecture (Naredla, Reddy et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of compounds closely related to "N-(3-chloro-4-methylphenyl)-2-pyrazinecarboxamide" has been performed using techniques such as FT-IR, FT-Raman spectroscopy, and density functional theory (DFT) calculations. These studies provide insights into the vibrational frequencies, molecular electrostatic potential, and other structural parameters critical for understanding the compound's reactivity and stability (Sebastian, S. et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving pyrazinecarboxamide derivatives highlight the compound's reactivity towards various chemical agents and conditions. Studies have shown that these compounds can undergo reactions such as decarboxylation, nucleophilic substitution, and others, leading to the formation of new compounds with different properties and potential applications (Doležal, M. et al., 2008).
Physical Properties Analysis
The physical properties of pyrazinecarboxamide derivatives, including "N-(3-chloro-4-methylphenyl)-2-pyrazinecarboxamide," are crucial for their application in various fields. These properties include solubility, melting point, and crystal structure, which can be determined through experimental techniques such as X-ray crystallography and spectroscopic methods (Kant, R. et al., 2012).
Chemical Properties Analysis
The chemical properties of "N-(3-chloro-4-methylphenyl)-2-pyrazinecarboxamide" are influenced by its functional groups and molecular structure. Studies on related compounds have explored aspects such as electron density, reactivity towards electrophilic and nucleophilic attacks, and stability under various chemical conditions. These investigations are essential for understanding the compound's behavior in chemical reactions and its potential as a reactive intermediate or product in organic synthesis (Ranjith, P. K. et al., 2017).
Mécanisme D'action
Mode of Action
It’s known that the compound’s interaction with its targets leads to changes at the molecular level, which subsequently result in observable effects .
Biochemical Pathways
The specific biochemical pathways affected by N-(3-chloro-4-methylphenyl)-2-pyrazinecarboxamide are not clearly defined in the available literature. It’s likely that the compound interacts with multiple pathways, leading to a range of downstream effects. More research is needed to fully understand these interactions and their implications .
Pharmacokinetics
Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body Understanding these properties is crucial for predicting the drug’s bioavailability and potential side effects
Result of Action
It’s likely that the compound’s interaction with its targets leads to changes at the cellular level, which subsequently result in observable effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-8-2-3-9(6-10(8)13)16-12(17)11-7-14-4-5-15-11/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDVQVSQXPDGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione](/img/structure/B5679125.png)
![2-ethyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5679129.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5679130.png)


![(1S*,5R*)-6-[(5-chloro-2-thienyl)carbonyl]-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5679148.png)
![9-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5679154.png)

![3-[(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]pyridin-2-amine](/img/structure/B5679171.png)

![methyl 5-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5679188.png)
![4,6-dimethyl-2-[(4-phenoxyphenyl)amino]nicotinamide](/img/structure/B5679192.png)
![((3R*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5679195.png)
![1-(cyclobutylcarbonyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5679210.png)